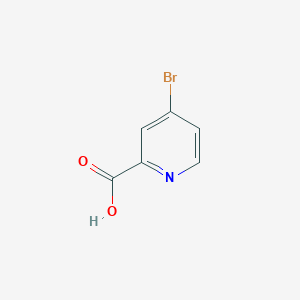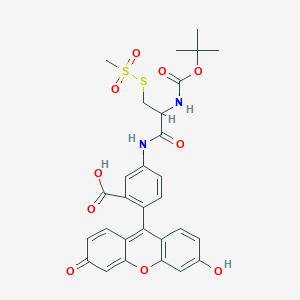
t-Boc-MTSEA-Fluorescein
Descripción general
Descripción
Synthesis Analysis
The synthesis of t-Boc-MTSEA-Fluorescein derivatives involves the conjugation of fluorescein ethyl ester with alpha-N-Boc-L-lysine via the N-hydroxysuccinimide ester, leading to Boc-protected fluorescein-conjugated lysine monomers. These monomers can be incorporated into peptides and PNA oligomers during solid-phase synthesis, yielding fluorescent products. This process retains the fluorophore's photophysical properties, exhibiting pH-independent behavior between pH 3 to 8 (Lohse et al., 1997).
Molecular Structure Analysis
The molecular structure of t-Boc-MTSEA-Fluorescein derivatives features fluorescein conjugated to amino acid residues. These structures exhibit significant photophysical properties, including time-resolved fluorescence lifetime and relative fluorescence quantum yield in various solvents. The conjugation method affects the dielectric constants of the solvents and the photophysical parameters, indicating the impact of molecular structure on the compound's behavior in different environments (Pilla et al., 2018).
Chemical Reactions and Properties
t-Boc-MTSEA-Fluorescein and its derivatives undergo specific chemical reactions, including the formation of spirolactone rings and the interaction with metal ions. These reactions result in significant changes in absorption and fluorescence spectral properties, demonstrating the compound's utility in developing fluorescent probes and sensors (Hirabayashi et al., 2015).
Physical Properties Analysis
The physical properties, such as fluorescence quantum yield and molar absorption coefficients, are crucial for the application of t-Boc-MTSEA-Fluorescein derivatives in various fields. These properties are influenced by the compound's structure and the environment, showcasing the derivative's stability and fluorescence efficiency under different conditions (Liu et al., 2016).
Aplicaciones Científicas De Investigación
Serotonin Transporters Study
- t-Boc-MTSEA-Fluorescein, as part of methanethiosulfonate (MTS) reagents, plays a crucial role in exploring the functional and structural aspects of human serotonin transporters. By targeting specific transmembrane domains, these studies provide insights into the aqueous accessibility and functional contributions within the serotonin transporter, revealing how different residues within the transmembrane domain influence serotonin transport activity. This highlights the compound's utility in detailing the molecular intricacies of transporter proteins (Henry et al., 2003).
Influenza A Virus Study
- In research targeting the M2 ion channel of the influenza A virus, t-Boc-MTSEA-Fluorescein derivatives were utilized to assess the accessibility of cysteine mutants to modification by sulfhydryl-specific reagents. This facilitated the mapping of residues lining the ion-conducting pore and contributed to a deeper understanding of the channel's structure and function, offering a pathway to innovative antiviral strategies (Shuck et al., 2000).
Electrolyte Transporter Study
- The compound has been utilized in studies analyzing the NBCe1-A transporter's transmembrane segment, identifying critical residues lining the ion translocation pathway. Such research underscores the potential of t-Boc-MTSEA-Fluorescein in investigating the functional domains of electrolyte transporters, contributing to our understanding of renal physiology and associated disorders (Zhu et al., 2009).
Fluorescence Quantum Yield Study
- t-Boc-MTSEA-Fluorescein derivatives have also been explored for their photophysical properties in various solvents and gold colloidal suspensions, demonstrating their potential as advanced molecular probes in fluorescence studies. These applications are critical for the development of new fluorescent compounds and their use in biological imaging and sensing (Pilla et al., 2018).
Safety And Hazards
The safety data sheet for Fluorescein indicates that it causes serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection .
Relevant Papers The paper “Photoinduced Fluorescence Patterning with a t-Boc Protected Dihydroxyphenylene Derivative” discusses the use of a t-Boc protected compound for fluorescence patterning . This could potentially provide insights into the use of t-Boc-MTSEA-Fluorescein in similar applications.
Propiedades
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O10S2/c1-29(2,3)41-28(37)31-22(14-42-43(4,38)39)26(34)30-15-5-8-18(21(11-15)27(35)36)25-19-9-6-16(32)12-23(19)40-24-13-17(33)7-10-20(24)25/h5-13,22,32H,14H2,1-4H3,(H,30,34)(H,31,37)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUGASBFWLQFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409179 | |
| Record name | t-Boc-MTSEA-Fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-MTSEA-Fluorescein | |
CAS RN |
1042688-20-9 | |
| Record name | t-Boc-MTSEA-Fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



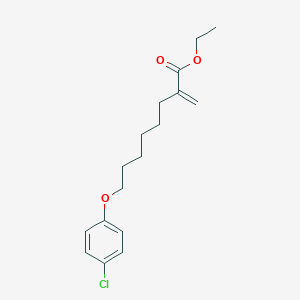
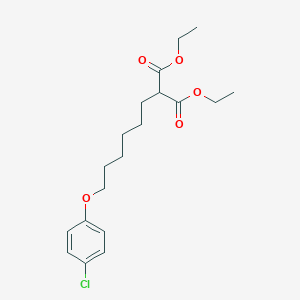

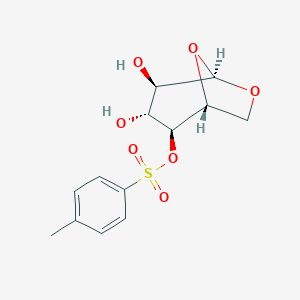
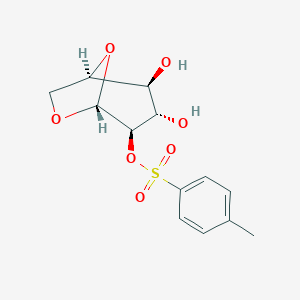

![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)





